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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Butoxy-3-ethoxybenzaldehyde (C₁₃H₁₈O₃). Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document presents a

detailed analysis based on predicted data and established knowledge of spectroscopic

principles. The information herein serves as a valuable resource for the identification,

characterization, and quality control of 4-Butoxy-3-ethoxybenzaldehyde in research and

development settings.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Butoxy-3-ethoxybenzaldehyde. These

predictions are derived from analysis of structurally similar compounds and computational

models.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.85 s 1H Ar-CHO

~7.42 dd 1H Ar-H (ortho to CHO)

~7.39 d 1H Ar-H (ortho to O-Bu)

~6.95 d 1H Ar-H (ortho to O-Et)

~4.15 q 2H O-CH₂-CH₃ (ethoxy)

~4.05 t 2H
O-CH₂-(CH₂)₂-CH₃

(butoxy)

~1.85 m 2H
O-CH₂-CH₂-CH₂-CH₃

(butoxy)

~1.50 m 2H
O-(CH₂)₂-CH₂-CH₃

(butoxy)

~1.48 t 3H O-CH₂-CH₃ (ethoxy)

~0.98 t 3H
O-(CH₂)₃-CH₃

(butoxy)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~191.0 CHO

~155.0 Ar-C-O (ethoxy)

~150.0 Ar-C-O (butoxy)

~130.0 Ar-C-CHO

~126.5 Ar-CH (ortho to CHO)

~112.0 Ar-CH (ortho to O-Et)

~111.5 Ar-CH (ortho to O-Bu)

~69.0 CH₂-O (butoxy)

~64.5 CH₂-O (ethoxy)

~31.0 O-CH₂-CH₂-CH₂-CH₃ (butoxy)

~19.2 O-(CH₂)₂-CH₂-CH₃ (butoxy)

~14.7 O-CH₂-CH₃ (ethoxy)

~13.8 O-(CH₂)₃-CH₃ (butoxy)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

~2960-2850 Strong C-H stretch (alkane)

~2830, ~2730 Medium C-H stretch (aldehyde)

~1685 Strong
C=O stretch (aromatic

aldehyde)

~1590, ~1510 Medium C=C stretch (aromatic)

~1260 Strong C-O stretch (aryl ether)

~1140 Strong C-O stretch (alkyl ether)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion Notes

222.13 [M]⁺ Molecular Ion

193.10 [M-C₂H₅]⁺ Loss of ethyl group

165.07 [M-C₄H₉]⁺ Loss of butyl group

151.04 [M-C₄H₉O]⁺ Loss of butoxy group

123.04 [M-C₄H₉O-CO]⁺ Subsequent loss of CO

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
Butoxy-3-ethoxybenzaldehyde. These are based on standard laboratory practices for the

analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Butoxy-3-ethoxybenzaldehyde
in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Scan the sample over a range of 4000-400 cm⁻¹.

Acquire 16-32 scans for a good signal-to-noise ratio.

Collect a background spectrum of the clean ATR crystal or empty salt plates prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the

compound into a GC system coupled to a mass spectrometer.

Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-Butoxy-3-ethoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profiling of 4-Butoxy-3-
ethoxybenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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